![molecular formula C₁₂H₁₀BrNO B053204 7-溴-2,3-二氢吡喃并[2,3-b]喹啉 CAS No. 612494-86-7](/img/structure/B53204.png)

7-溴-2,3-二氢吡喃并[2,3-b]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

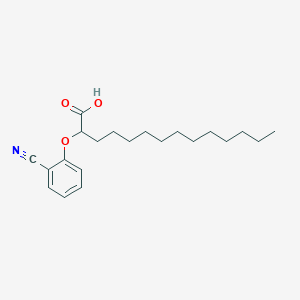

The compound 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline is a brominated heterocyclic molecule that is part of a broader class of quinoline derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom in the molecule provides a reactive site for further chemical modifications, which can be exploited in synthetic chemistry to create a wide array of derivatives with diverse biological activities.

Synthesis Analysis

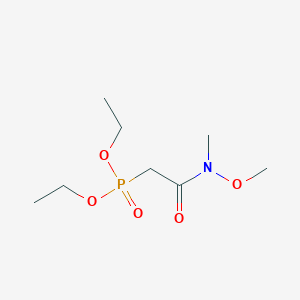

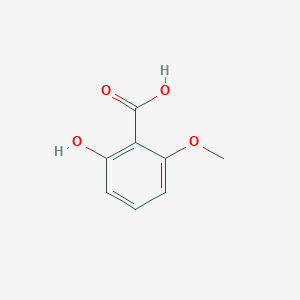

The synthesis of related quinoline derivatives has been explored in recent studies. For instance, a method for the synthesis of quinoxalines and dihydropyrazines (DHPs) using α-bromo ketones and 1,2-diamines has been developed. This process involves the use of silica-supported perchloric acid (HClO4·SiO2) as a heterogeneous recyclable catalyst, which operates under room temperature conditions . Additionally, an eco-friendly one-pot multicomponent synthesis approach has been reported for the synthesis of substituted quinoxalines, including a compound similar to 7-bromo-2,3-dihydropyrano[2,3-b]quinoline. This method utilizes microwave irradiation and a combination of water and polyethylene glycol-400 as a green solvent, which results in excellent yields in a very short reaction time .

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is characterized by the presence of a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The addition of a bromine atom to this core structure increases the molecule's reactivity, making it a versatile intermediate for further chemical transformations. The structural features of these compounds are typically confirmed using various spectroscopic techniques, such as FTIR, NMR (both ^1H and ^13C), Mass spectrometry, and HRMS .

Chemical Reactions Analysis

Brominated quinoline derivatives can undergo a variety of chemical reactions due to the presence of the bromine atom, which acts as a good leaving group. For example, the treatment of related compounds with bromine in aqueous acetic acid solution can lead to bromination at different positions of the quinoline ring, resulting in a mixture of isomers . These reactions are important for the functionalization of the quinoline core and can be used to synthesize a wide range of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by the bromine substituent. The introduction of bromine can affect the molecule's boiling point, melting point, solubility, and stability. These properties are crucial for the compound's application in chemical synthesis and pharmaceutical development. The characterization data obtained from spectroscopic analysis provides insights into the compound's purity and structural integrity, which are essential for its practical applications .

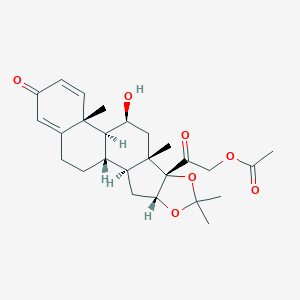

科学研究应用

在药物化学中的作用

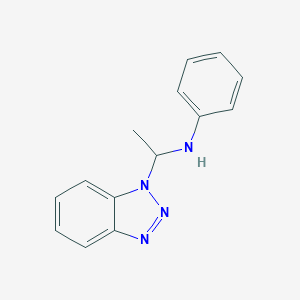

喹啉是7-溴-2,3-二氢吡喃并[2,3-b]喹啉的核心结构,是药物发现中先导化合物的关键支架,在药物化学领域发挥着重要作用 . 由于其在工业和合成有机化学领域的广泛应用,它已成为一种必不可少的杂环化合物 .

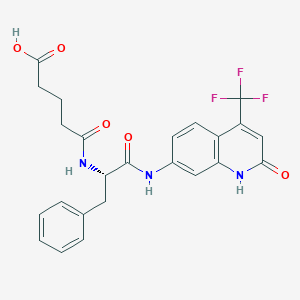

生物活性喹啉类似物的合成

该化合物用于合成生物和药理活性喹啉及其类似物 . 据报道,这些类似物具有多种生物和药理活性 .

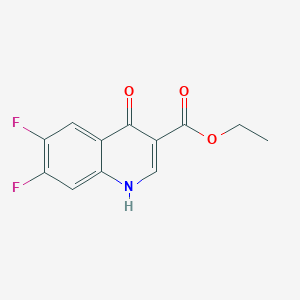

基于喹啉的异吲哚啉-1-酮的合成

7-溴-2,3-二氢吡喃并[2,3-b]喹啉用于合成一系列基于喹啉的异吲哚啉-1-酮 . 这些化合物通过6-溴-2-(氯甲基)喹啉-3-羧酸乙酯与各种胺的一锅反应合成 .

农药应用

在农药领域,7-溴-2,3-二氢吡喃并[2,3-b]喹啉在创造先进的作物保护剂中发挥着关键作用 . 其独特的化学性质有助于配制有效和选择性杀虫剂,帮助保护作物并提高农业生产力,同时最大限度地减少对环境的影响 .

生物活性杂环化合物的构建

利用7-溴-2,3-二氢吡喃并[2,3-b]喹啉构建的官能化喹啉及其杂环稠合类似物,代表着一类重要的有机分子,引起了合成化学家和药物化学家的高度关注 . 这些化合物通常会产生具有有效药理活性的新杂交体 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1

未来方向

While specific future directions for this compound were not found, there is a general interest in the development of new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment . This could potentially apply to the synthesis and use of 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline.

属性

IUPAC Name |

7-bromo-3,4-dihydro-2H-pyrano[2,3-b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-3-4-11-9(7-10)6-8-2-1-5-15-12(8)14-11/h3-4,6-7H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOMFXCFEBQFMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=C3C=CC(=CC3=C2)Br)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462739 |

Source

|

| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612494-86-7 |

Source

|

| Record name | 7-Bromo-2,3-dihydropyrano[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)

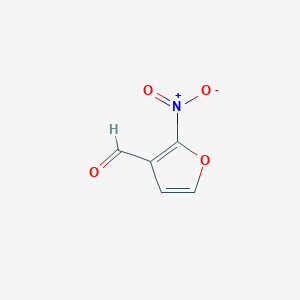

![5-Oxo-5-({(2S)-1-oxo-1-[(9-oxo-9,10-dihydroacridin-2-yl)amino]-3-phenylpropan-2-yl}amino)pentanoic acid](/img/structure/B53141.png)